![molecular formula C15H19NO B2839140 3-苯基-2-氮杂螺[3.6]癸烷-1-酮 CAS No. 2080412-62-8](/img/structure/B2839140.png)

3-苯基-2-氮杂螺[3.6]癸烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

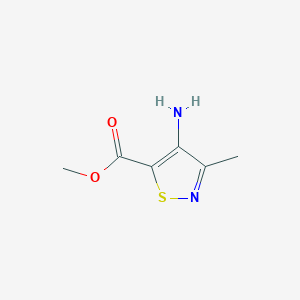

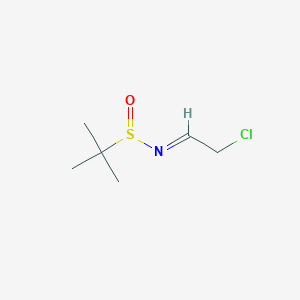

3-Phenyl-2-azaspiro[3.6]decan-1-one is a chemical compound with the molecular weight of 195.3 . Its IUPAC name is 3-isopropyl-2-azaspiro[3.6]decan-1-one . The InChI code for this compound is 1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3, (H,13,14) .

Molecular Structure Analysis

The InChI code for 3-Phenyl-2-azaspiro[3.6]decan-1-one is 1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3, (H,13,14) . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Phenyl-2-azaspiro[3.6]decan-1-one is a powder at room temperature . It has a molecular weight of 195.3 .科学研究应用

抗病毒活性

- 合成和抗冠状病毒活性:一项研究报告了在 C-2 和 C-8 处进行修饰的 1-噻-4-氮杂螺[4.5]癸-3-酮衍生物的合成,评估了它们对人类冠状病毒 229E 的活性。化合物显示出对病毒的抑制,突出了该支架在抗病毒药物开发中的潜力Çağla Begüm Apaydın 等,2019。

- 抗流感病毒活性:另一项研究重点是微波辅助合成 N-(1-噻-4-氮杂螺[4.5]癸-4-基)甲酰胺衍生物,显示出对甲型流感病毒株的显着抑制作用,表明其作为病毒融合抑制剂的作用Füsun Göktaş 等,2012。

抗菌活性

- 合成和抗菌活性:对通过杂环化反应合成的螺噻唑啉酮衍生物的研究发现,这些化合物显示出不同程度的抗菌活性,表明它们在治疗微生物感染中的潜力P. N. Patel & Y. Patel,2015。

抗癌活性

- 合成和抗癌活性:对 1-噻-氮杂螺[4.5]癸衍生物及其衍生化合物的研究探索了对各种人类癌细胞系的抗癌活性,显示出中度至高抑制作用,这可能有助于开发新的癌症治疗方法E. M. Flefel 等,2017。

化学合成应用

- 合成和结构表征:研究已经导致了诸如 2-氧代-3-苯基-1-氧杂螺[4.5]癸-3-烯-4-基 4-氯苯甲酸酯等化合物的合成,并进行了详细的结构表征,有助于开发具有潜在工业应用的新型化学实体王等人,2011。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

1-phenyl-2-azaspiro[3.6]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-14-15(10-6-1-2-7-11-15)13(16-14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHLWGIUWBEZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)C(NC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2839059.png)

![3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide](/img/structure/B2839064.png)

![5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2839067.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2839073.png)

![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)